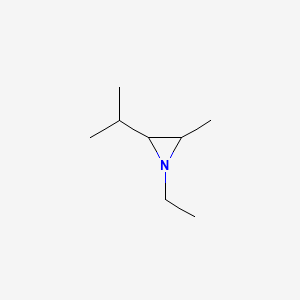
1-Ethyl-2-isopropyl-3-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-isopropyl-3-methylaziridine is an organic compound with the molecular formula C8H17N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-2-isopropyl-3-methylamine with an appropriate halogenating agent to form the aziridine ring. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-isopropyl-3-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted aziridines
Scientific Research Applications
1-Ethyl-2-isopropyl-3-methylaziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-2-isopropyl-3-methylaziridine involves its reactivity due to the ring strain of the aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions. The molecular targets and pathways involved include enzyme active sites and nucleophilic centers in biological molecules .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in organic synthesis.
2-Methylaziridine: A structurally similar compound with a methyl group at the 2-position, used in similar applications.
1-Ethylaziridine: Another related compound with an ethyl group at the 1-position, also used in organic synthesis.
Uniqueness: 1-Ethyl-2-isopropyl-3-methylaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing complex molecules with precise structural requirements .
Properties
CAS No. |
55702-73-3 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-ethyl-2-methyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C8H17N/c1-5-9-7(4)8(9)6(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
CLEDYPWKLCSBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















